molecular formula C7H3Cl2FN2 B13929127 4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13929127
M. Wt: 205.01 g/mol
InChI Key: BUKKNVFQTVKBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, on the pyrrolo[2,3-b]pyridine ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation reaction .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This dual halogenation enhances its reactivity and potential as a versatile building block in various synthetic applications .

Properties

IUPAC Name

4,6-dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2/c8-4-3-1-2-11-7(3)12-6(9)5(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKKNVFQTVKBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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